
N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide
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Description
N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxyphenyl group, a quinolinone moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with 2-oxo-1
Biological Activity
N-(3-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methoxyphenyl acetic acid derivatives with hydrazine and quinoline-based moieties. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae . The structure-activity relationship (SAR) suggests that modifications in the hydrazine and quinoline portions can enhance efficacy.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro .
Anti-inflammatory Activity
In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Molecular docking studies have revealed potential binding interactions with these enzymes, suggesting a mechanism for its anti-inflammatory effects .
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators .
- Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Molecular Interactions : Docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its biological efficacy .
Case Studies
A recent study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. The findings revealed:
Compound | MIC (mg/mL) | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|---|
1 | 0.004 | High | Moderate |
2 | 0.01 | Moderate | High |
3 | 0.03 | Low | High |
These results underscore the potential for optimizing this compound's structure to enhance its pharmacological profiles.
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H16N4O4/c1-27-15-7-4-6-14(10-15)21-18(25)19(26)23-20-11-13-9-12-5-2-3-8-16(12)22-17(13)24/h2-11H,1H3,(H,21,25)(H,22,24)(H,23,26)/b20-11+ |
InChI Key |
BUPPTBACJCCYPE-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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